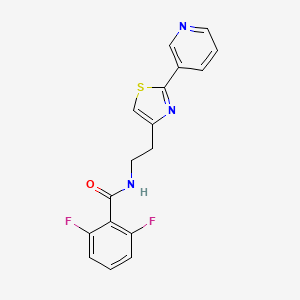

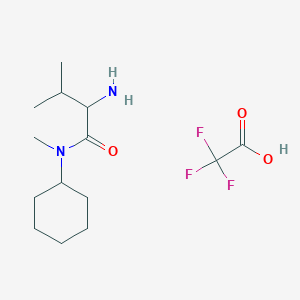

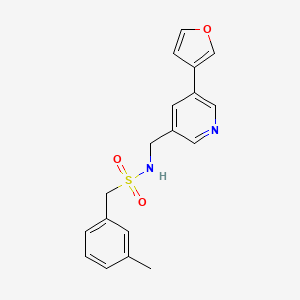

![molecular formula C23H27N3O3S B2433534 9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898423-41-1](/img/structure/B2433534.png)

9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one” is a complex organic molecule. It contains a benzylpiperazine group, which is often found in pharmaceuticals and has various biological activities . It also contains a sulfonyl group, which is a common functional group in organic chemistry, known for its potential in forming sulfonamides and sulfonic esters.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzylpiperazine group, the introduction of the sulfonyl group, and the construction of the tetrahydropyridoquinolinone core. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine and sulfonyl groups are likely to influence the overall shape and properties of the molecule. The tetrahydropyridoquinolinone core is a polycyclic structure, which could contribute to the stability of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The benzylpiperazine group could potentially undergo reactions at the nitrogen atom, while the sulfonyl group could be involved in substitution reactions. The tetrahydropyridoquinolinone core might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents. The benzylpiperazine group could potentially form hydrogen bonds, influencing its interactions with other molecules .科学的研究の応用

Antidepressant

The compound has been studied for its potential as an antidepressant. It was found to have an antidepressant-like effect in rodent behavioral models of depression .

Anxiolytic Property

The compound has been screened for its anxiolytic property in lipopolysaccharide (LPS) .

Antifungal Agent

A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

Antimicrobial Activity

The compound has been synthesized and tested for its antimicrobial activity .

Antitumor Activity

The compound has been evaluated for its antitumor activity .

Antibacterial Activity

The compound has been synthesized and tested for its antibacterial activity .

作用機序

Target of Action

The primary target of the compound “9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one” is the serotonin type 3 (5-HT3) receptor . The 5-HT3 receptor is unique among the seven recognized serotonin receptor families .

Mode of Action

The compound “9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one” acts as a 5-HT3 receptor antagonist . This means that it binds to the 5-HT3 receptors, blocking them from being activated by serotonin .

Biochemical Pathways

The compound’s action on the 5-HT3 receptors affects various biochemical pathways. These pathways are involved in several therapeutic targets such as anxiety, depression, nociception, and cognitive function .

Pharmacokinetics

The pharmacokinetic properties of “9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one” are characterized by an optimal log P and significant pA2 value . Log P is the logarithm of the ratio of the concentrations of the un-ionized solute in the solvents, and pA2 value is a negative logarithm of the molar concentration of antagonist required to reduce the effect of multiple dose agonist to that of single dose .

Result of Action

The molecular and cellular effects of the compound’s action include an antidepressant-like effect in rodent behavioral models of depression . For instance, the compound significantly enhanced the antidepressant action of fluoxetine and bupropion in the forced swim test (FST) and tail suspension test (TST), respectively .

将来の方向性

特性

IUPAC Name |

7-(4-benzylpiperazin-1-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c27-22-9-8-20-16-21(15-19-7-4-10-26(22)23(19)20)30(28,29)25-13-11-24(12-14-25)17-18-5-2-1-3-6-18/h1-3,5-6,15-16H,4,7-14,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDHLORHNXKBSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

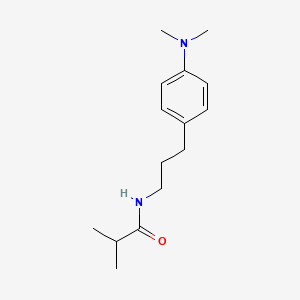

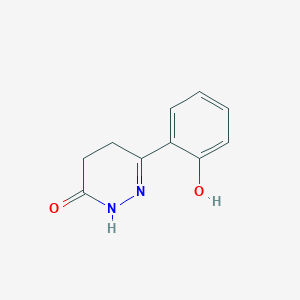

![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2433451.png)

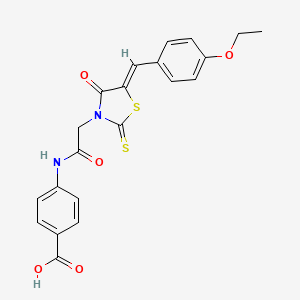

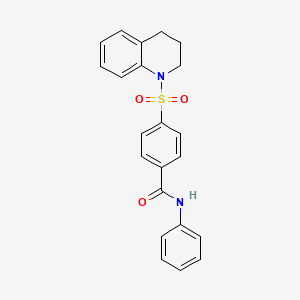

![1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2433453.png)

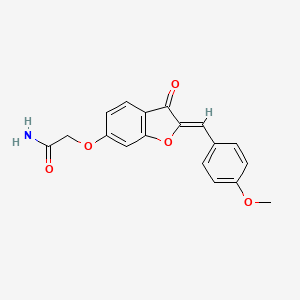

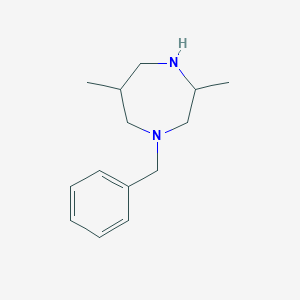

![methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B2433460.png)

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2433465.png)

![1-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2433469.png)